1-Cyclopropyl-3-(3-fluorophenyl)piperazine is a member of the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound features a cyclopropyl group and a fluorophenyl group attached to the piperazine ring, making it a unique structure with potential applications in various scientific fields. The compound is primarily studied for its biological activity and its role as an intermediate in organic synthesis.
1-Cyclopropyl-3-(3-fluorophenyl)piperazine is classified as a heterocyclic organic compound. Its structural classification falls under piperazines, which are known for their diverse pharmacological properties.
The synthesis of 1-cyclopropyl-3-(3-fluorophenyl)piperazine can be achieved through several methods, including:
The synthesis typically requires specific reagents such as sulfonium salts and may involve solvents like tetrahydrofuran or dimethylformamide. The reaction conditions, including temperature and time, are crucial for optimizing yield and purity.
1-Cyclopropyl-3-(3-fluorophenyl)piperazine has the following structural formula:
The InChI representation is:
The InChI Key is:
This compound's molecular weight is approximately 220.29 g/mol. The presence of fluorine in the structure contributes to its unique properties and potential biological activities.
1-Cyclopropyl-3-(3-fluorophenyl)piperazine can undergo several types of chemical reactions:
Common reagents used in these reactions include organic solvents and catalysts like palladium on carbon. The choice of reaction conditions significantly influences the products formed.
The mechanism of action for 1-cyclopropyl-3-(3-fluorophenyl)piperazine involves its interaction with various biological targets, particularly neurotransmitter receptors.
Upon binding to these receptors, the compound modulates their activity, which can lead to various physiological effects. Ongoing research aims to elucidate these pathways further, particularly in relation to its potential therapeutic applications in treating neurological disorders .
1-Cyclopropyl-3-(3-fluorophenyl)piperazine typically appears as a solid at room temperature. Its melting point and boiling point are subject to specific experimental conditions but generally fall within standard ranges for similar compounds.
This compound exhibits stability under standard laboratory conditions but may react with strong oxidizing agents or bases. Its solubility varies depending on the solvent used; it is generally soluble in polar organic solvents.
Relevant data include:
1-Cyclopropyl-3-(3-fluorophenyl)piperazine has several applications across different scientific fields:
The synthesis of 1-cyclopropyl-3-(3-fluorophenyl)piperazine leverages convergent strategies that couple three key components: the piperazine core, cyclopropyl moiety, and fluorophenyl ring. A typical route involves nucleophilic aromatic substitution (SNAr) on 1-fluoro-3-nitrobenzene with N-Boc-piperazine, followed by catalytic hydrogenation to reduce the nitro group. The resulting amine undergoes reductive amination with cyclopropanecarbaldehyde to install the cyclopropyl fragment [2] [8]. Alternative paths employ Buchwald-Hartwig amination for direct coupling of preformed cyclopropylpiperazine derivatives with 3-fluorobromobenzene [6].
Key synthetic challenges include controlling regioselectivity during fluorophenyl attachment and minimizing racemization at chiral cyclopropane carbons. Microwave-assisted synthesis has proven effective in accelerating SNAr reactions (70–120°C, <2 hours) while maintaining >90% yield [8]. Post-functionalization of the piperazine nitrogen via acylation or alkylation enables rapid generation of analog libraries, as demonstrated in quinolone antibacterial development where similar scaffolds showed enhanced oral absorption [2].
Table 1: Representative Synthetic Routes to Key Intermediates
Step | Reaction | Key Reagent/Condition | Yield (%) | Application Example |
---|---|---|---|---|
1 | Piperazine-aryl coupling | SNAr with 1-fluoro-3-nitrobenzene, K₂CO₃, DMF, 80°C | 85 | Prep of 1-(3-nitrophenyl)piperazine [8] |
2 | Nitro reduction | H₂ (50 psi), Pd/C, MeOH, 25°C | 95 | 3-(Piperazin-1-yl)aniline [6] |
3 | Reductive amination | Cyclopropanecarbaldehyde, NaBH₃CN, AcOH | 78 | 1-Cyclopropyl-3-(3-aminophenyl)piperazine [8] |
4 | Direct arylation | 1-Bromo-3-fluorobenzene, Pd₂(dba)₃, BINAP, t-BuONa | 65 | 1-Cyclopropyl-3-(3-fluorophenyl)piperazine [6] |
Systematic replacement of the cyclopropyl and fluorophenyl groups identifies optimal bioisosteres that balance target affinity and physicochemical properties. The cyclopropyl fragment acts as a conformationally constrained isostere of iso-propyl or ethyl groups, reducing rotatable bonds while enhancing van der Waals contacts with hydrophobic binding pockets. In Bruton’s tyrosine kinase (BTK) inhibitors, cyclopropyl substitution improved binding free energy by 1.2 kcal/mol versus methyl analogs due to favorable desolvation effects [4] [9].
For the fluorophenyl ring, halogen scanning (F vs. Cl, Br) revealed fluorine’s dual role: (1) moderating ring electron density via -I effect to potentiate H-bonding with targets like 5-HT receptors, and (2) providing metabolic resistance to oxidative cleavage. In phenothiazine-based antipsychotics (e.g., trifluoperazine), para-fluorophenylpiperazine derivatives exhibited 3-fold greater D₂ receptor affinity than unsubstituted analogs due to fluorine’s ability to engage in edge-to-face aryl interactions [3] [5].
Table 2: Bioisosteric Impact on Target Engagement
Bioisostere Replacement | Δ Binding Affinity (Ki) | Key Target | Structural Rationale |
---|---|---|---|
Cyclopropyl → iso-Propyl | ↓ 5-fold | 5-HT₁ₐ receptor | Loss of ring strain-driven preorganization [9] |
Cyclopropyl → Phenyl | ↓ 10-fold | FLAP inhibitor | Increased steric clash in hydrophobic pocket [7] |
3-Fluorophenyl → 3-Chlorophenyl | ↔ | D₂ receptor | Comparable halogen size but altered electronics [5] |
3-Fluorophenyl → Phenyl | ↓ 8-fold | 5-Lipoxygenase | Loss of C–F···H–N hydrogen bonding [7] |
The meta-fluorine position on the phenyl ring critically influences molecular conformation by introducing steric and electronic biases. X-ray crystallography of 1-cyclopropyl-3-(3-fluorophenyl)piperazine analogs reveals a preference for a gauche conformation between the fluorophenyl ring and piperazine chair, with fluorine occupying a pseudo-axial orientation to minimize A^(1,3)-strain with piperazine protons [6] [8]. This orientation positions the fluorine atom to participate in intramolecular noncovalent interactions:
Comparative studies with ortho- and para-fluorophenyl isomers demonstrate compromised activity: ortho-fluorine induces excessive ring coplanarity, disrupting hydrophobic stacking, while para-fluorine diminishes electronic modulation of the piperazine nitrogen’s basicity (pKa shift Δ = 0.5) [5] [8].
Functionalization of the cyclopropyl ring leverages its innate high C–H bond dissociation energy (BDE ≈ 106 kcal/mol) to block oxidative metabolism. Strategic modifications include:
Metabolite identification studies reveal that unmodified cyclopropyl rings undergo selective oxidation at the less hindered C–H bond, forming hydroxymethyl metabolites. This is mitigated by introducing substituents at the cyclopropyl C3 position (e.g., methyl, fluoromethyl), which sterically shields the oxidation site. In fluorohomopiperazine quinolones, 3-(fluoromethyl)cyclopropyl analogs exhibited 4-fold lower hepatic clearance in rats than unsubstituted cyclopropyl derivatives [2] [9].
Table 3: Metabolic Stability of Cyclopropyl Modifications
Cyclopropyl Modification | HLM t₁/₂ (min) | Major Metabolic Pathway | Effect on cLogP |
---|---|---|---|
Unsubstituted | 22 | C–H oxidation → Alcohol | 2.1 |
C1-gem-difluoro | >120 | None detected | 2.4 |
C3-methyl | 85 | N-Dealkylation | 2.6 |
C3-fluoromethyl | 110 | O-Glucuronidation | 2.3 |
Spiro-oxetane | 98 | Hydrolysis | 1.9 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8